Allyl 4-((methylamino)methyl)piperidine-1-carboxylate
Description
Historical Context of Carbamate Derivatives
The historical development of carbamate derivatives traces its origins to the nineteenth century with the discovery of physostigmine, marking the beginning of a revolutionary era in both toxicology and medicinal chemistry. European missionaries in West Africa first documented the use of Calabar beans, containing physostigmine as the active alkaloid component, in tribal justice systems where accused individuals underwent trial by ordeal. This natural carbamate compound was formally isolated and characterized in 1864 by Jobst and Hesse, who recognized its potential as both a poison and a therapeutic agent. The systematic study of physostigmine by researchers such as Thomas Richard Fraser at the University of Edinburgh in 1862 laid the groundwork for understanding carbamate mechanisms of action, particularly their ability to inhibit cholinesterase enzymes. Percy Lavon Julian's successful synthesis of physostigmine in 1935 represented a landmark achievement in organic chemistry, demonstrating that complex natural carbamates could be reproduced through synthetic methodologies.
The evolution from natural carbamates to synthetic derivatives accelerated throughout the twentieth century as researchers recognized the versatility of the carbamate functional group in drug design and development. In 1931, the pharmaceutical company Roche introduced neostigmine, a dimethyl carbamate that exhibited greater resistance to hydrolysis compared to physostigmine, thereby extending its therapeutic utility. The broader utilization of carbamate compounds in various applications began in earnest in 1959 when carbaryl was registered as the first carbamate pesticide approved for use in the United States. This period marked a transition from viewing carbamates primarily as naturally occurring toxins to recognizing their potential as designed therapeutic agents and industrial chemicals. The development of synthetic methodologies for carbamate formation, including the use of activated carbonates and novel coupling reactions, provided chemists with powerful tools for incorporating carbamate functionality into diverse molecular frameworks.
Modern carbamate chemistry has evolved to encompass a wide range of synthetic approaches and applications, with researchers developing sophisticated methods for constructing carbamate linkages under mild and environmentally friendly conditions. The recognition that carbamate groups could serve as peptide bond surrogates led to their widespread adoption in medicinal chemistry, where they provide enhanced metabolic stability and improved pharmacokinetic properties compared to traditional amide bonds. Contemporary synthetic methodologies include the use of carbon dioxide as a renewable feedstock for carbamate formation, reflecting the field's commitment to sustainable chemistry practices. The development of catalytic systems for carbamate synthesis has enabled the preparation of complex molecules with multiple carbamate functionalities, expanding the scope of accessible chemical space for drug discovery efforts. These advances have established carbamates as indispensable components in the medicinal chemist's toolkit, with applications ranging from enzyme inhibitors to prodrug systems.
Significance in Heterocyclic Chemistry
Piperidine derivatives occupy a central position in heterocyclic chemistry due to their widespread occurrence in natural products and their exceptional utility as building blocks for pharmaceutical compounds. The piperidine ring system, characterized by its six-membered saturated nitrogen-containing heterocycle, provides a versatile scaffold that can accommodate diverse substitution patterns while maintaining favorable conformational properties. This compound exemplifies the sophisticated molecular architecture achievable through the combination of piperidine heterocycles with carbamate functionality, creating a compound that possesses multiple sites for chemical modification and biological interaction. The structural complexity of this molecule reflects the advanced state of heterocyclic chemistry, where researchers can now routinely access compounds containing multiple functional groups arranged in precise three-dimensional arrangements. The significance of such compounds extends beyond their immediate synthetic utility to encompass their role as probes for understanding structure-activity relationships in biological systems.
The synthetic versatility of piperidine derivatives has made them ubiquitous components in pharmaceutical development, with numerous commercially available medications incorporating piperidine motifs into their molecular structures. Recent advances in piperidine synthesis have focused on developing efficient methods for introducing functional groups at specific positions around the heterocyclic ring, enabling the preparation of compounds with tailored properties for particular applications. The incorporation of carbamate groups into piperidine derivatives, as exemplified by this compound, represents a strategic approach to enhancing the pharmacological properties of these heterocycles while maintaining their inherent stability and synthetic accessibility. Modern synthetic methodologies have enabled the preparation of complex piperidine derivatives through cascade reactions, multicomponent processes, and other efficient transformations that minimize the number of synthetic steps required. These developments have positioned piperidine-carbamate conjugates as valuable targets for both academic research and industrial applications.
The chemical properties of piperidine derivatives, including their conformational flexibility and ability to participate in diverse chemical reactions, have made them essential components in the synthesis of complex organic molecules. Piperidine rings can adopt multiple conformations, with the chair conformation being the most stable, allowing for predictable spatial arrangements of substituents that facilitate rational drug design approaches. The presence of the nitrogen atom in the piperidine ring provides opportunities for further functionalization through alkylation, acylation, and other nitrogen-directed transformations, expanding the synthetic possibilities available to chemists working with these heterocycles. This compound incorporates an allyl group that serves as a protecting group for the carbamate functionality while also providing a handle for subsequent chemical transformations through alkene reactivity. The methylamino substituent on the piperidine ring introduces additional complexity and potential for intermolecular interactions, making this compound a valuable subject for studies of heterocyclic chemistry and molecular recognition phenomena.
Research Objectives and Scope
The investigation of this compound encompasses multiple research objectives that reflect the compound's multifaceted nature and potential applications across various chemical disciplines. Primary research efforts focus on elucidating the synthetic pathways leading to this compound, with particular emphasis on optimizing reaction conditions, improving yields, and developing more environmentally sustainable approaches to its preparation. The molecular structure of this compound, featuring both piperidine and carbamate functionalities, presents unique opportunities for studying the interplay between different functional groups and their collective influence on chemical reactivity and biological activity. Researchers are particularly interested in understanding how the specific arrangement of functional groups in this molecule affects its stability, solubility, and potential for further chemical modification. The scope of current research extends beyond simple synthesis to encompass detailed studies of the compound's physical and chemical properties, including its behavior under various reaction conditions and its interactions with other chemical entities.
Contemporary research objectives also include the development of novel synthetic methodologies that utilize this compound as either a starting material or an intermediate in more complex synthetic sequences. The allyl protecting group present in this compound provides opportunities for selective deprotection strategies that could enable the preparation of related carbamate derivatives with different substitution patterns. Investigations into the compound's potential as a building block for larger molecular assemblies are of particular interest, given the growing importance of modular synthesis approaches in modern organic chemistry. The research scope encompasses both fundamental studies of the compound's intrinsic properties and applied research directed toward its utilization in practical synthetic applications. These investigations contribute to the broader understanding of carbamate chemistry and heterocyclic synthesis while providing valuable insights into the design principles governing the preparation of complex organic molecules.
The expansion of research objectives to include computational studies and theoretical investigations reflects the increasing sophistication of modern chemical research approaches. Molecular modeling studies of this compound can provide insights into its preferred conformations, electronic structure, and potential reaction pathways that complement experimental observations. The integration of experimental and computational approaches enables researchers to develop more comprehensive understanding of the compound's behavior and to predict its performance in untested applications. Current research scope also encompasses collaborative efforts between synthetic chemists, computational scientists, and chemical biologists to explore the full potential of this compound in various research contexts. The multidisciplinary nature of these investigations reflects the complex challenges associated with modern chemical research and the need for integrated approaches to address fundamental questions about molecular structure, reactivity, and function.
Table 1: Key Molecular Properties of this compound
Table 2: Historical Milestones in Carbamate Derivative Development
Properties
IUPAC Name |
prop-2-enyl 4-(methylaminomethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-3-8-15-11(14)13-6-4-10(5-7-13)9-12-2/h3,10,12H,1,4-9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGUIUWPKCZAMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCN(CC1)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70699344 | |
| Record name | Prop-2-en-1-yl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-58-8 | |
| Record name | 2-Propen-1-yl 4-[(methylamino)methyl]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886365-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Prop-2-en-1-yl 4-[(methylamino)methyl]piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70699344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Allyl 4-((methylamino)methyl)piperidine-1-carboxylate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with an allyl group and a methylamino substituent. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential inhibition of specific enzymes. The piperidine moiety is known to interact with various receptors and enzymes, which may contribute to its pharmacological effects.
1. Neurotransmission Modulation
Research indicates that compounds similar to this compound can influence neurotransmitter levels, particularly those related to cognitive functions. For instance, studies have shown that derivatives can enhance memory and learning in animal models through modulation of neurotransmitter pathways .
2. Enzyme Inhibition
The compound has been explored for its potential as an enzyme inhibitor. For example, related piperidine derivatives have demonstrated inhibitory effects on insulin-regulated aminopeptidase (IRAP), which is implicated in neurodegenerative disorders . These findings suggest that this compound may also exhibit similar properties, warranting further investigation.
Case Study: Neuroprotective Effects
A study investigated the neuroprotective effects of piperidine derivatives in models of Alzheimer’s disease. The results indicated that these compounds could reduce neuroinflammation and improve cognitive deficits in mouse models . While specific data on this compound was not detailed, its structural similarity suggests a potential for similar outcomes.
Case Study: Antimycobacterial Activity
Another area of interest is the antimycobacterial activity of piperidine derivatives. Research has shown that certain piperidine-based compounds exhibit potent activity against Mycobacterium tuberculosis, suggesting that modifications to the piperidine structure can enhance antimicrobial properties .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Pharmaceutical Development
Allyl 4-((methylamino)methyl)piperidine-1-carboxylate serves as a crucial intermediate in synthesizing various pharmaceuticals, particularly those targeting the central nervous system (CNS). Its structural features allow it to enhance the efficacy of analgesics and antidepressants while minimizing side effects.
Case Study: Synthesis of Analgesics
Research indicates that compounds derived from this piperidine derivative have been utilized in creating novel analgesics. For instance, derivatives have shown improved binding affinity to opioid receptors, leading to enhanced pain relief with reduced addiction potential compared to traditional opioids .
Neuroscience Research
This compound is instrumental in neuroscience research, particularly in studies focused on neurotransmitter systems. Its ability to interact with specific receptor sites makes it valuable for understanding the pharmacodynamics of mood-altering drugs.
Case Study: Neurotransmitter Modulation
A study demonstrated that derivatives of this compound effectively modulate serotonin and dopamine levels in vitro, indicating potential therapeutic effects for conditions such as depression and anxiety disorders .
Analytical Chemistry
In analytical chemistry, this compound is frequently used as a standard in chromatographic techniques. Its precise quantification aids researchers in analyzing complex mixtures containing related compounds.
Data Table: Chromatographic Applications
| Technique | Purpose | Example Application |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of related compounds | Analysis of drug formulations |
| Gas Chromatography (GC) | Separation of volatile compounds | Environmental monitoring of pollutants |
| Mass Spectrometry (MS) | Identification and quantification | Metabolite profiling in biological samples |
Material Science
The unique properties of this compound make it valuable in material science, particularly in developing specialty polymers and coatings. Its incorporation into polymer matrices can enhance durability and performance.
Case Study: Polymer Enhancement
Researchers have reported that incorporating this compound into polymer formulations results in materials with superior mechanical properties and resistance to environmental degradation. This application is particularly relevant for coatings used in harsh industrial environments .
Biochemical Assays
This compound is also utilized in developing biochemical assays for enzyme activity, which are essential for studying metabolic pathways and drug interactions.
Data Table: Enzyme Activity Assays
| Enzyme | Inhibitor Concentration (IC50) | Application |
|---|---|---|
| Arginase | 223 nM | Cancer therapy research |
| LIMK2 | Varies | Inflammatory disease studies |
Comparison with Similar Compounds
Comparison with Structurally Similar Piperidine Derivatives
Piperidine carboxylates and their derivatives are widely explored in medicinal chemistry and materials science.
Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | CAS Number |
|---|---|---|---|---|
| Allyl 4-((methylamino)methyl)piperidine-1-carboxylate* | C11H18N2O2 | 210.28 (calculated) | Allyl ester, 4-(methylamino)methyl | Not listed |
| Methyl 5-methylthiazole-4-carboxylate | C6H7NO2S | 157.19 | Methyl ester, thiazole ring | 68751-05-3 |
| 4-Methyl-piperidine-1-carboxylic acid (4-chloro-phenyl)-amide | C13H17ClN2O | 252.75 | 4-Chlorophenyl amide | 38045-05-5 |
| 4-Methyl-piperidine-1-carboxylic acid (4-isopropyl-phenyl)-amide | C16H24N2O | 260.38 | 4-Isopropylphenyl amide | 60493-36-9 |
| Methyl 1-Boc-5-oxo-piperidine-3-carboxylate | Not listed | Not listed | Boc-protected amine, ketone | 1303974-96-0 |
Functional Group and Reactivity Analysis
Allyl Ester vs. Methyl Ester/Amides: The allyl group in the target compound offers unique reactivity, such as participation in radical reactions or deprotection under mild acidic/basic conditions. In contrast, methyl esters (e.g., Methyl 5-methylthiazole-4-carboxylate) are more stable but less versatile in synthetic modifications . Amide derivatives (e.g., 4-chlorophenyl amide) exhibit hydrogen-bonding capacity and metabolic stability, making them common in drug design. However, the methylamino group in the target compound provides basicity (pKa ~9–10), enabling salt formation or nucleophilic reactions .
Substituent Effects on Bioactivity: The 4-(methylamino)methyl group may enhance blood-brain barrier penetration compared to bulky aryl amides (e.g., 4-isopropylphenyl amide), which are often used to modulate receptor selectivity . The Boc-protected derivative (Methyl 1-Boc-5-oxo-piperidine-3-carboxylate) highlights the utility of piperidine carboxylates as intermediates in multi-step syntheses, though it lacks the reactive secondary amine present in the target compound .
Economic and Availability Considerations
In contrast, simpler derivatives like methyl esters or aryl amides are more cost-effective and widely available .
Preparation Methods
Reductive Amination Approach
One prevalent method to prepare substituted piperidines such as this compound is through reductive amination of piperidone derivatives:
- Starting Material: 4-piperidone or its derivatives.
- Reaction: Reductive amination with methylamine or methylamino methyl intermediates.
- Reducing Agents: Sodium triacetoxyborohydride (NaBH(OAc)3) or sodium cyanoborohydride (NaBH3CN) are commonly used to reduce the imine intermediate to the corresponding amine.
- Protection: The nitrogen is protected by reaction with allyl chloroformate to form the allyl carbamate protecting group.
This method allows for selective functionalization at the 4-position and nitrogen protection in a controlled manner.
Carbamate Protection Using Allyl Chloroformate
- The piperidine nitrogen is protected by reacting the free amine with allyl chloroformate under mild basic conditions (e.g., triethylamine or potassium carbonate) in an organic solvent such as dichloromethane or acetonitrile.
- This step is crucial for preventing unwanted side reactions during further functionalization of the piperidine ring.
Alternative Synthetic Routes
- Some routes involve the synthesis of 4-(methylamino)piperidine derivatives first, followed by carbamate formation.
- Other methods utilize stepwise alkylation of piperidine rings with methylamine derivatives, followed by protection steps.
- The use of tert-butyl carbamate (Boc) protection is common in related compounds but for this compound, the allyl carbamate is preferred due to its ease of removal under mild conditions.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination | 4-piperidone + methylamine + NaBH(OAc)3, DCM, rt | 70–85 | High selectivity for 4-substitution; mild conditions |
| Nitrogen protection | Allyl chloroformate + base (e.g., K2CO3), DCM, 0–25°C | 80–90 | Allyl carbamate formed with minimal side products |
| Purification | Silica gel chromatography or crystallization | - | Ensures high purity for pharmaceutical applications |
These conditions are optimized to maximize yield and purity while maintaining functional group integrity.
Research Findings and Optimization
- Studies have shown that the choice of solvent and base in the carbamate protection step significantly affects yield and purity. Acetonitrile and dichloromethane are preferred solvents due to their ability to dissolve both reactants and facilitate reaction kinetics.
- The reductive amination step benefits from the use of sodium triacetoxyborohydride, which is more selective and less toxic than sodium cyanoborohydride, improving safety and environmental profile.
- Stability tests indicate that intermediates such as substituted piperidones and carbamates are stable under refrigerated conditions (4°C) for several weeks without degradation, facilitating batch production and storage.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Yield (%) | Advantages |
|---|---|---|---|---|
| Reductive Amination | Formation of 4-(methylamino)methyl piperidine | 4-piperidone, methylamine, NaBH(OAc)3 | 70–85 | High selectivity, mild conditions |
| Nitrogen Protection | Allyl carbamate formation on piperidine nitrogen | Allyl chloroformate, base, DCM/MeCN | 80–90 | Stable protecting group, easy removal |
| Purification | Chromatography or crystallization | Silica gel, solvents | - | High purity for further use |
Patents and Industrial Relevance
- Patents such as EP2081927B1 describe piperidine derivatives including carbamate-protected analogues as renin inhibitors, indicating industrial interest in these compounds and their synthetic routes.
- The synthetic routes described in patents emphasize scalable, reproducible methods suitable for pharmaceutical manufacturing.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing Allyl 4-((methylamino)methyl)piperidine-1-carboxylate, and what critical parameters influence yield and purity?
- Methodology : A multi-step synthesis is typical, starting with functionalization of the piperidine ring. For example, alkylation of 4-(aminomethyl)piperidine with methylamine derivatives, followed by carbamate formation using allyl chloroformate. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side reactions such as over-alkylation or hydrolysis .
- Key Parameters :
- Use anhydrous solvents (e.g., THF or DCM) to prevent hydrolysis of intermediates.
- Monitor pH during amination steps to ensure selective methylation .
- Purify intermediates via column chromatography or recrystallization to minimize impurities .
Q. What analytical techniques are most effective for structural characterization of this compound?
- Recommended Techniques :
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns on the piperidine ring and allyl group .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and amine (N-H) stretches .
- HPLC : Assess purity (>95%) using reverse-phase columns with UV detection .
Q. How should this compound be stored to maintain stability, and what incompatible materials must be avoided?
- Storage Guidelines :
- Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent oxidation or moisture absorption .
- Use desiccants (e.g., silica gel) to minimize hydrolysis of the carbamate group .
- Incompatible Materials : Strong oxidizing agents (e.g., peroxides) and acids/bases, which may degrade the allyl or carbamate moieties .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for the synthesis of this compound?
- Approach :
- Conduct a systematic review of reaction parameters (e.g., temperature, catalyst load, solvent polarity) across studies.
- Use Design of Experiments (DoE) to identify critical variables affecting yield .
- Validate reproducibility via independent synthesis trials and cross-reference with published spectra .
Q. What strategies optimize regioselectivity during functionalization of the piperidine ring?
- Methodology :
- Protecting Groups : Temporarily block the methylamino group with tert-butoxycarbonyl (Boc) to direct reactions to the piperidine nitrogen .
- Catalysis : Use transition-metal catalysts (e.g., Pd) for selective allylation or cross-coupling at the 4-position .
- Example : Boc protection of the methylamino group enabled selective carbamate formation at the piperidine nitrogen in a related compound, achieving >90% regioselectivity .
Q. What in vitro models are suitable for evaluating the biological activity of this compound, and how should assays be designed?
- Assay Design :
- Target Identification : Screen against GPCRs or enzymes (e.g., kinases) where piperidine derivatives are known modulators .
- Dose-Response Curves : Use a 10-point concentration range (1 nM–100 µM) to determine IC50/EC50 values.
- Controls : Include positive controls (e.g., known inhibitors) and vehicle controls to validate assay integrity .
Data Contradiction Analysis
Q. How should conflicting data on the compound’s stability under acidic conditions be addressed?
- Investigation Steps :
Replicate stability studies using standardized buffers (pH 1–7) and monitor degradation via HPLC .
Compare results with structurally analogous compounds (e.g., tert-butyl derivatives) to identify trends .
- Resolution : One study found rapid hydrolysis at pH <3 due to carbamate lability, while another reported stability at pH 4–6, highlighting pH-dependent degradation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
